

Conformational Landscape of 1-Amino-2-Indanol: A Theoretical Perspective

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Compound of Interest		
Compound Name:	1-Amino-2-indanol	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the conformational preferences of the chiral molecule **1-amino-2-indanol**. This compound, a crucial building block in the synthesis of various pharmaceuticals and chiral ligands, exists as two diastereomers: cis-**1-amino-2-indanol** and trans-**1-amino-2-indanol**. Their conformational landscapes are dictated by a delicate interplay of steric effects and intramolecular interactions, most notably hydrogen bonding, which significantly influences their chemical reactivity and biological activity. This document summarizes key findings from computational studies, presenting quantitative data, detailed methodologies, and visual representations of the conformational relationships.

Conformational Analysis of cis-1-Amino-2-Indanol

Theoretical studies, corroborated by gas-phase spectroscopy, reveal the presence of two stable, nearly isoenergetic conformers for cis-**1-amino-2-indanol** in the gas phase.[1] The primary stabilizing interaction in the cis isomer is an intramolecular hydrogen bond between the amino and hydroxyl groups. The two conformers arise from the puckering of the five-membered ring.

Table 1: Calculated Relative Energies and Key Dihedral Angles of cis-**1-Amino-2-Indanol** Conformers



Conformer	Relative Energy (kJ/mol)	Dihedral Angle H- O-C2-C1 (°)	Dihedral Angle O- C2-C1-N (°)
cis-l	0.00	-65.4	46.8
cis-II	0.12	67.2	-47.5

Data sourced from Zehnacker et al. (2015) and calculated at the M05-2X/6-311++G(d,p) level of theory.

Conformational Analysis of trans-1-Amino-2-Indanol

In contrast to the cis isomer, the stereochemistry of trans-**1-amino-2-indanol** precludes the formation of a direct intramolecular hydrogen bond between the amino and hydroxyl groups.[1] As a result, computational studies predict the existence of a single dominant conformer in the gas phase.

Table 2: Calculated Relative Energy and Key Dihedral Angles of the trans-**1-Amino-2-Indanol** Conformer

Conformer	Relative Energy	Dihedral Angle H-	Dihedral Angle O-
	(kJ/mol)	O-C2-C1 (°)	C2-C1-N (°)
trans-I	0.00	178.1	-100.2

Data sourced from Zehnacker et al. (2015) and calculated at the M05-2X/6-311++G(d,p) level of theory.

Experimental and Computational Protocols

The conformational analysis of **1-amino-2-indanol** has been primarily investigated using a combination of gas-phase laser spectroscopy and quantum chemical calculations.

Experimental Methodology: Double Resonance IR-UV Spectroscopy



The experimental characterization of the neutral **1-amino-2-indanol** conformers was performed using double resonance IR-UV spectroscopy in a molecular beam.[1] This technique allows for the conformer-selective recording of vibrational spectra.

A typical experimental workflow is as follows:



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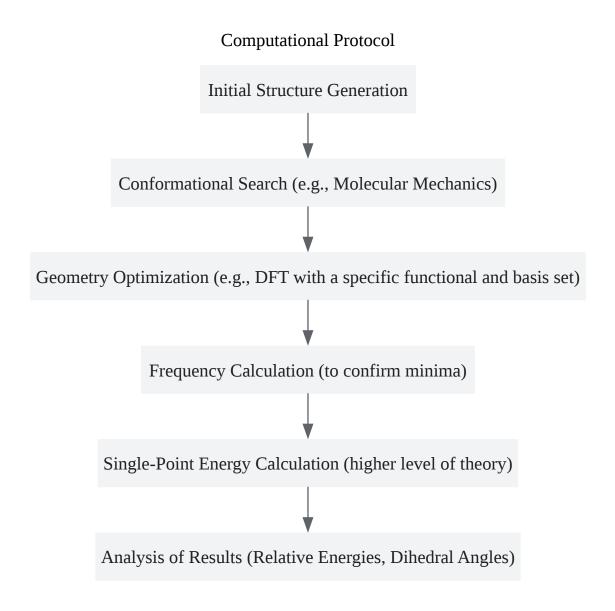
Figure 1: Experimental workflow for double resonance IR-UV spectroscopy.

Computational Methodology: Quantum Chemical Calculations

The theoretical investigation of the conformational landscape of **1-amino-2-indanol** involved quantum chemical calculations to identify stable conformers and determine their relative energies and geometries.

The general computational workflow is outlined below:





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Figure 2: A typical workflow for the computational conformational analysis.

The specific computational details from the key literature are as follows:

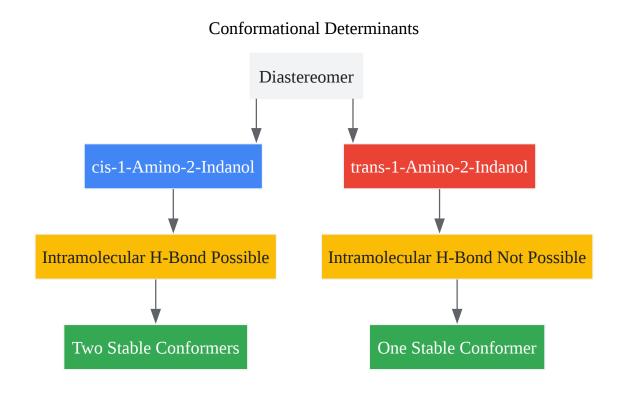
- Software: Gaussian 09 program package.
- Conformational Search: A relaxed scan of the potential energy surface was performed by rotating the O-H and N-H2 groups.



- Geometry Optimization and Frequency Calculations: Density Functional Theory (DFT) with the M05-2X functional and the 6-311++G(d,p) basis set was employed.
- Energy Refinement: Single-point energy calculations were performed at a higher level of theory to obtain more accurate relative energies.

Signaling Pathways and Logical Relationships

The conformational preferences of cis- and trans-**1-amino-2-indanol** are determined by the presence or absence of a key intramolecular interaction. This relationship can be visualized as a logical pathway.



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Figure 3: Logical relationship between stereochemistry and conformational outcome.

Conclusion

Theoretical studies provide invaluable insights into the conformational preferences of **1-amino-2-indanol** diastereomers. The presence of a stabilizing intramolecular hydrogen bond in the cis



isomer leads to a more complex conformational landscape with two low-energy conformers, whereas the trans isomer is dominated by a single conformation. Understanding these conformational nuances is critical for rational drug design and the development of new chiral catalysts, as the specific three-dimensional arrangement of the amino and hydroxyl groups will dictate the molecule's interactions with its environment. The combination of high-level computational methods and gas-phase spectroscopic techniques offers a powerful approach to elucidating these subtle yet crucial structural details.

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References

- 1. Diastereo-specific conformational properties of neutral, protonated and radical cation forms of (1R,2S)-cis- and (1R,2R)-trans-amino-indanol by gas phase spectroscopy -Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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